molecular formula C12H11BrN4 B14152402 4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine CAS No. 38753-38-7

4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine

Cat. No.: B14152402
CAS No.: 38753-38-7
M. Wt: 291.15 g/mol
InChI Key: ZSUFRRAJYQXNMT-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine is an organic compound with the molecular formula C12H11BrN4. It is a diazo compound, characterized by the presence of a diazenyl group (-N=N-) attached to a bromophenyl group and a benzenediamine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1,3-benzenediamine in an alkaline medium to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenyl group enhances the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)diazenyl]-1,3-benzenediamine
  • 4-[(2-Bromophenyl)diazenyl]-1,3-benzenediamine
  • 4-[(3-Chlorophenyl)diazenyl]-1,3-benzenediamine

Uniqueness

4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

CAS No.

38753-38-7

Molecular Formula

C12H11BrN4

Molecular Weight

291.15 g/mol

IUPAC Name

4-[(3-bromophenyl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C12H11BrN4/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15/h1-7H,14-15H2

InChI Key

ZSUFRRAJYQXNMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N=NC2=C(C=C(C=C2)N)N

Origin of Product

United States

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